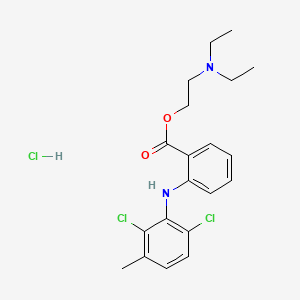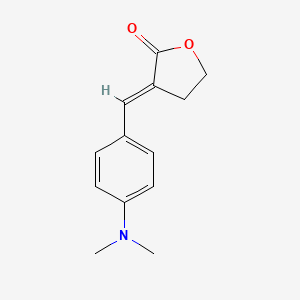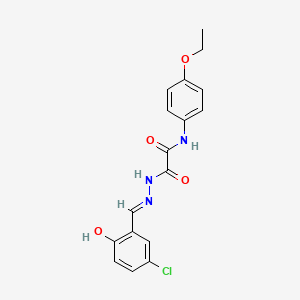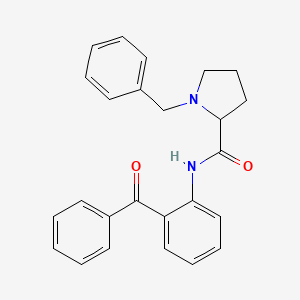
Benzoic acid, 2-((2,6-dichloro-3-methylphenyl)amino)-, 2-(diethylamino)ethyl ester, monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzoic acid, 2-((2,6-dichloro-3-methylphenyl)amino)-, 2-(diethylamino)ethyl ester, monohydrochloride is a complex organic compound known for its diverse applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzoic acid core substituted with a 2,6-dichloro-3-methylphenyl group and a diethylaminoethyl ester moiety. The monohydrochloride form indicates the presence of a hydrochloride salt, enhancing its solubility and stability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the benzoic acid derivative. The process often includes:
Nitration and Reduction: The initial step involves the nitration of benzoic acid to introduce nitro groups, followed by reduction to form the corresponding amine.
Substitution Reaction: The amine is then subjected to a substitution reaction with 2,6-dichloro-3-methylphenylamine under controlled conditions to form the desired intermediate.
Esterification: The intermediate undergoes esterification with 2-(diethylamino)ethanol in the presence of a suitable catalyst to yield the final ester product.
Hydrochloride Formation: The ester is then treated with hydrochloric acid to form the monohydrochloride salt, enhancing its solubility and stability.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors ensure precise control over reaction conditions, such as temperature, pressure, and reactant concentrations.
Purification Steps: Techniques like crystallization, distillation, and chromatography are employed to purify the final product.
Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the compound.
化学反応の分析
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution Reagents: Halogenating agents like chlorine or bromine are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a reagent in various organic synthesis reactions. Its unique structure makes it a valuable intermediate in the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. It can be used to investigate enzyme inhibition and protein binding.
Medicine
Medically, this compound is explored for its potential therapeutic applications. Its structure suggests it may have activity against certain diseases, although detailed studies are required to confirm its efficacy and safety.
Industry
Industrially, this compound is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its stability and solubility make it suitable for various formulations.
作用機序
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The pathways involved can vary depending on the specific application and target.
類似化合物との比較
Similar Compounds
Benzoic acid derivatives: Compounds like 2-aminobenzoic acid and 2-chlorobenzoic acid share structural similarities.
Phenylamine derivatives: Compounds such as 2,6-dichloroaniline and 3-methylaniline are structurally related.
Uniqueness
What sets this compound apart is its combination of a benzoic acid core with a 2,6-dichloro-3-methylphenyl group and a diethylaminoethyl ester moiety. This unique structure imparts specific chemical and physical properties, making it suitable for diverse applications in research and industry.
特性
| 55470-07-0 | |
分子式 |
C20H25Cl3N2O2 |
分子量 |
431.8 g/mol |
IUPAC名 |
2-(diethylamino)ethyl 2-(2,6-dichloro-3-methylanilino)benzoate;hydrochloride |
InChI |
InChI=1S/C20H24Cl2N2O2.ClH/c1-4-24(5-2)12-13-26-20(25)15-8-6-7-9-17(15)23-19-16(21)11-10-14(3)18(19)22;/h6-11,23H,4-5,12-13H2,1-3H3;1H |
InChIキー |
SVDOPMMXTNIDRD-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CCOC(=O)C1=CC=CC=C1NC2=C(C=CC(=C2Cl)C)Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(2-{[2-(dimethylamino)phenyl]disulfanyl}phenyl)-N,N-dimethylamine](/img/structure/B11999097.png)






![4-Bromobenzaldehyde (6-tert-pentyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)hydrazone](/img/structure/B11999129.png)
![Propyl 4-({oxo[(tetrahydro-2-furanylmethyl)amino]acetyl}amino)benzoate](/img/structure/B11999137.png)

![2-(4-chloro-2-nitrophenoxy)-N'-[(E)-(4-chlorophenyl)methylidene]acetohydrazide](/img/structure/B11999165.png)
![methyl 4-[(E)-{2-[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]hydrazinylidene}methyl]benzoate](/img/structure/B11999174.png)
